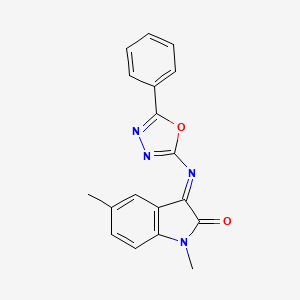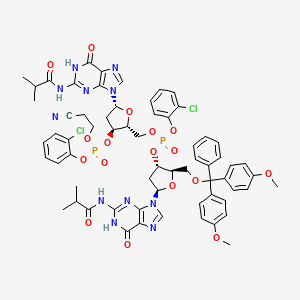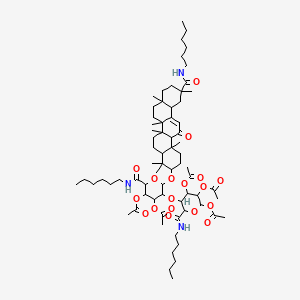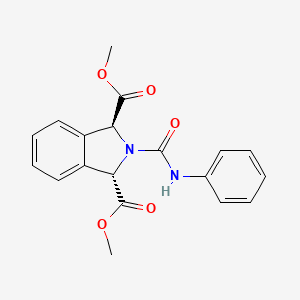
trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid: is a complex organic compound with the molecular formula C19H18N2O5 . It contains a total of 44 atoms, including 18 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms . This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid typically involves the reaction of indole derivatives with carbaniloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Chemistry: In chemistry, trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets and pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
類似化合物との比較
Indole-2-carboxylic acid: This compound shares a similar indole nucleus and is known for its biological activities, including antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions, including growth regulation and stress response.
Uniqueness: trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
91579-23-6 |
|---|---|
分子式 |
C19H18N2O5 |
分子量 |
354.4 g/mol |
IUPAC名 |
dimethyl (1S,3S)-2-(phenylcarbamoyl)-1,3-dihydroisoindole-1,3-dicarboxylate |
InChI |
InChI=1S/C19H18N2O5/c1-25-17(22)15-13-10-6-7-11-14(13)16(18(23)26-2)21(15)19(24)20-12-8-4-3-5-9-12/h3-11,15-16H,1-2H3,(H,20,24)/t15-,16-/m0/s1 |
InChIキー |
HTNLLNZUGDDACB-HOTGVXAUSA-N |
異性体SMILES |
COC(=O)[C@@H]1C2=CC=CC=C2[C@H](N1C(=O)NC3=CC=CC=C3)C(=O)OC |
正規SMILES |
COC(=O)C1C2=CC=CC=C2C(N1C(=O)NC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


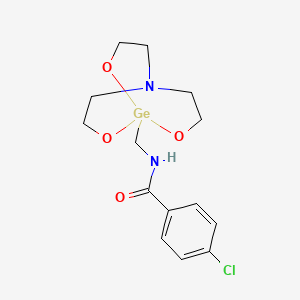
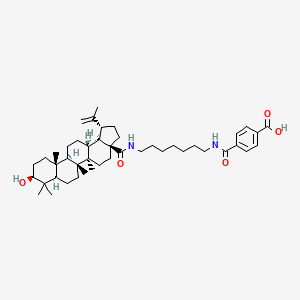
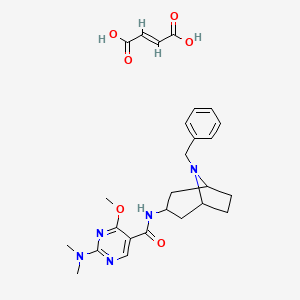

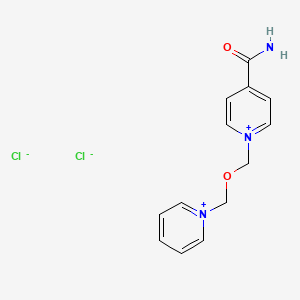

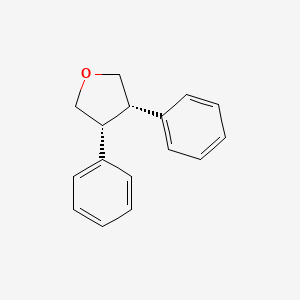
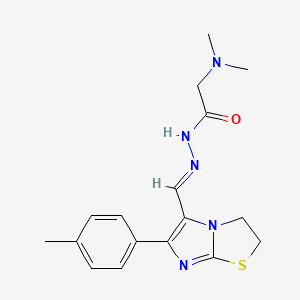
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)

